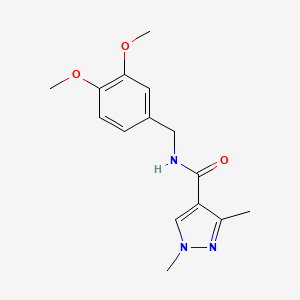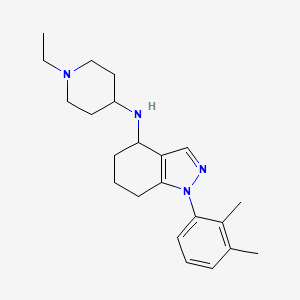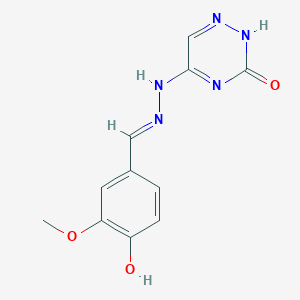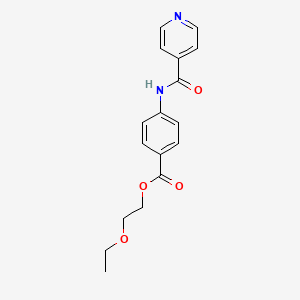![molecular formula C23H29N3O B6137848 7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6137848.png)
7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one, also known as JP-1302, is a novel chemical compound with potential applications in scientific research. It belongs to the class of spirocyclic compounds and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one involves its interaction with the dopamine D2 receptor, which is a G protein-coupled receptor that regulates the release of dopamine in the brain. 7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one can bind to the receptor and modulate its activity, leading to changes in dopamine release and downstream signaling pathways. The exact mechanism of action of 7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one is still under investigation and requires further research.
Biochemical and Physiological Effects:
7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have various biochemical and physiological effects in animal studies. It can modulate the release of dopamine in the brain and affect behaviors related to reward, motivation, and addiction. 7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to have anxiolytic and antidepressant-like effects in animal models. These effects make 7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one a potential candidate for the development of new drugs for various psychiatric and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has several advantages for lab experiments, including its high affinity and selectivity for the dopamine D2 receptor, its ability to act as a partial agonist or antagonist, and its spirocyclic structure that can provide structural diversity for drug discovery. However, 7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one also has limitations, including its low solubility in water and its potential toxicity at high doses. These limitations need to be considered when designing experiments and interpreting results.
Zukünftige Richtungen
There are several future directions for the research on 7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one, including:
1. Investigating the mechanism of action of 7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one in more detail to understand its interaction with the dopamine D2 receptor.
2. Developing new derivatives of 7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one with improved pharmacological properties, such as higher solubility and lower toxicity.
3. Testing the efficacy of 7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one and its derivatives in animal models of psychiatric and neurological disorders, such as depression, anxiety, and addiction.
4. Exploring the potential of 7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one as a tool for studying the role of dopamine in various physiological and pathological conditions.
5. Investigating the potential of 7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one as a lead compound for drug discovery in the field of neuroscience and pharmacology.
Conclusion:
In conclusion, 7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one is a novel spirocyclic compound with potential applications in various scientific research fields. Its high affinity for the dopamine D2 receptor and its ability to modulate dopamine release make it a valuable tool for studying the role of dopamine in various physiological and pathological conditions. Further research is needed to fully understand the mechanism of action of 7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one and its potential as a lead compound for drug discovery.
Synthesemethoden
The synthesis of 7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one involves a multi-step process that includes the reaction of 3-pyridinemethanol with 3-phenylpropanal to form an imine intermediate. This intermediate is then reacted with a cyclic amine, followed by a cyclization step to form the final product. The yield of 7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one can be improved by optimizing the reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has potential applications in various scientific research fields, including neuroscience, pharmacology, and drug discovery. It has been shown to have a high affinity for the dopamine D2 receptor and can act as a partial agonist or antagonist depending on the experimental conditions. This property makes it a valuable tool for studying the role of dopamine in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
7-(3-phenylpropyl)-2-(pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O/c27-22-23(12-16-25(19-23)18-21-9-4-13-24-17-21)11-6-15-26(22)14-5-10-20-7-2-1-3-8-20/h1-4,7-9,13,17H,5-6,10-12,14-16,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGHANFMUKLQBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)CC3=CN=CC=C3)C(=O)N(C1)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-Phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-2-methylquinoline](/img/structure/B6137769.png)

![1,2-dihydro-5-acenaphthylenyl{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-3-piperidinyl}methanone](/img/structure/B6137778.png)
![2-{1-benzyl-4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6137784.png)

![5-[(4-benzyl-1-piperidinyl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid](/img/structure/B6137809.png)
![methyl 4-({[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]amino}methyl)benzoate](/img/structure/B6137821.png)
![1-(2-{[4-(cyclopropylmethyl)-1-piperazinyl]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6137829.png)

![5-[(4-acetylphenoxy)methyl]-N-(4-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B6137836.png)
![4-[5-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-pyrazol-3-yl]phenol](/img/structure/B6137838.png)
![ethyl 2-[2-(4-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6137842.png)

![N-(2,5-dimethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6137864.png)